(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique bicyclic structure with a benzothiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the benzothiazole group. Common synthetic routes may involve:
Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the diazabicyclo[3.2.2]nonane structure.
Introduction of the Benzothiazole Group: This can be achieved through acylation reactions using benzothiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: Unique due to its specific bicyclic structure and benzothiazole group.
Other Benzothiazole Derivatives: Compounds with similar benzothiazole moieties but different core structures.
Diazabicyclo Compounds: Molecules with similar bicyclic cores but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with a benzothiazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-20-13-7-6-12(18(20)23)10-21(11-13)17(22)9-8-16-19-14-4-2-3-5-15(14)24-16/h2-5,12-13H,6-11H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABWTURFGQQYSS-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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